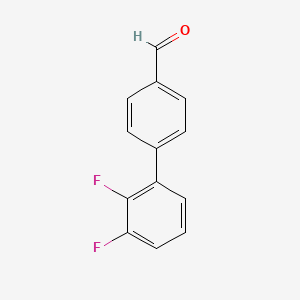

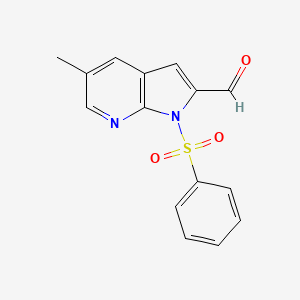

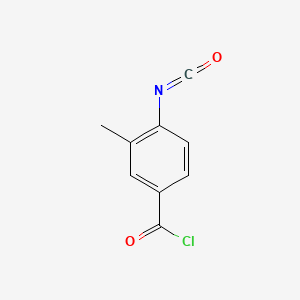

![molecular formula C9H8N2O2S B594019 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 1256813-30-5](/img/structure/B594019.png)

4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” is likely a complex organic compound. It seems to contain a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The “4-(methylthio)” part suggests a methylthio (CH3-S-) group attached to the 4th position of this core structure . The “2-carboxylic acid” part indicates a carboxylic acid (-COOH) group at the 2nd position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a bicyclic core structure (from the pyrrolopyridine), with a methylthio group and a carboxylic acid group attached .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The carboxylic acid group is typically reactive and could participate in various reactions, such as esterification or amide formation . The methylthio group might also be involved in some reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid group could influence its solubility in water .Applications De Recherche Scientifique

Applications in Drug Discovery and Biological Studies

- Pyrrolidine Derivatives: The pyrrolidine ring, a close relative to pyrrolo[2,3-c]pyridine structures, is widely utilized in medicinal chemistry for the treatment of human diseases. Due to its sp3-hybridization, it allows efficient exploration of the pharmacophore space, contributing to the stereochemistry of molecules and providing increased three-dimensional coverage due to the phenomenon known as “pseudorotation”. This versatility underlines the potential of pyrrolo[2,3-c]pyridine derivatives in drug discovery, offering insights into how 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid might be applied (Li Petri et al., 2021).

Chemical and Biochemical Reactivity

- Biocatalyst Inhibition by Carboxylic Acids: Understanding the inhibition mechanisms of biocatalysts by carboxylic acids is crucial in the engineering of robust microbial strains for industrial applications. This research area highlights the relevance of studying the interactions between specific carboxylic acids, such as 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and microbial systems to develop more efficient bioproduction processes (Jarboe et al., 2013).

Supramolecular Chemistry and Material Science

- Calixpyrrole Scaffolds: The development of supramolecular capsules derived from calixpyrrole and its derivatives demonstrates the compound's potential in material science and supramolecular chemistry. The structural analogy and interaction capabilities of calixpyrrole units, including those similar to pyrrolo[2,3-c]pyridine derivatives, show promise for the creation of novel materials with specific functionalities (Ballester, 2011).

Orientations Futures

Propriétés

IUPAC Name |

4-methylsulfanyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-14-8-4-10-3-7-5(8)2-6(11-7)9(12)13/h2-4,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCSKOLCGIOUSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C2C=C(NC2=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721423 |

Source

|

| Record name | 4-(Methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

CAS RN |

1256813-30-5 |

Source

|

| Record name | 4-(Methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

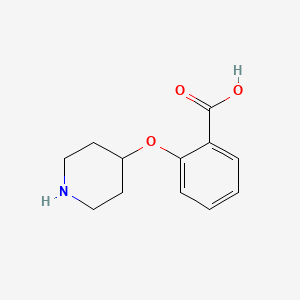

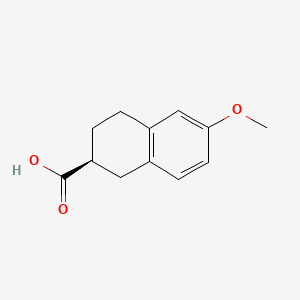

![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)

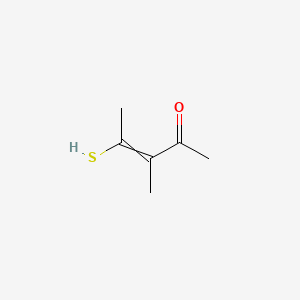

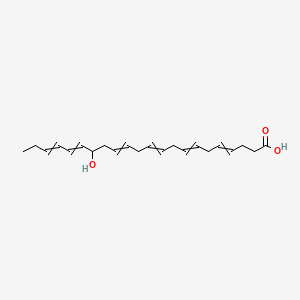

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)